molecular formula C24H27ClN8O2S B2767083 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-90-8

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione

Cat. No. B2767083
CAS RN: 850914-90-8
M. Wt: 527.04
InChI Key: ZOVSXSFVDXKQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C24H27ClN8O2S and its molecular weight is 527.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of xanthene derivatives, including compounds structurally related to the specified molecule, has been explored for their potential antiasthmatic activity. These derivatives, such as 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its analogs, have been synthesized and characterized, showing significant vasodilator activity and highlighting the interest in developing Phosphodiesterase 3 inhibitors for anti-asthmatic purposes. The activity of these derivatives indicates the potential for compounds with similar structures to serve in therapeutic applications targeting respiratory conditions (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Potential Psychotropic Activity

Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified compounds with promising anxiolytic and antidepressant properties. These studies involve chemical diversification to improve affinity and selectivity for serotonin receptors, with the potential for developing new therapeutic agents for mental health disorders. The findings underscore the importance of structural modification in enhancing the pharmacological profile of purine-2,6-dione derivatives (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects

The synthesis and evaluation of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been explored for their antitumor activity and vascular relaxing effects. Although specific activity levels vary, the exploration of these compounds contributes to the broader understanding of potential therapeutic applications and the molecular basis of their biological effects (Ueda et al., 1987).

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN8O2S/c1-16-7-8-26-22(27-16)36-14-13-33-19-20(29(2)24(35)30(3)21(19)34)28-23(33)32-11-9-31(10-12-32)18-6-4-5-17(25)15-18/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVSXSFVDXKQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.